molecular formula C13H12N4O2S B10905904 Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

Cat. No.: B10905904
M. Wt: 288.33 g/mol
InChI Key: NFWDWWDIPLFVIR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a thiophene ring fused to a triazolopyrimidine core, with an ethyl acetate group attached. It has a molecular formula of C13H12N4O2S and a molecular weight of 288.33 g/mol .

Preparation Methods

The synthesis of Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cancer cells.

Comparison with Similar Compounds

Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be compared with other triazolopyrimidine derivatives. Similar compounds include 7-methyl-2-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate and 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}benzoic acid . These compounds share structural similarities but differ in their specific substituents and biological activities. The unique thiophene ring in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₅O₂S, with a molecular weight of approximately 293.34 g/mol. The compound features a unique structure that integrates a thiophene ring with a [1,2,4]triazolo[1,5-a]pyrimidine moiety. This structural configuration is believed to contribute to its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral pathogens by inhibiting viral replication.
  • Antiparasitic Activity : Related compounds have demonstrated potential in combating parasitic infections.
  • Antibacterial Properties : Certain structural analogs have been evaluated for their ability to inhibit bacterial growth.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with various biological targets such as viral proteins or enzymes involved in parasitic infections. These interactions could potentially disrupt essential biological processes within the pathogens.

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds. For instance:

  • Synthesis and Evaluation : A study synthesized various [1,2,4]triazolo[1,5-a]pyrimidine derivatives and assessed their antibacterial and antiviral activities. The results indicated that modifications to the thiophene ring could enhance biological efficacy .
  • Antiviral Studies : Research has shown that similar triazolo-pyrimidine compounds can inhibit the replication of viruses such as influenza A by targeting viral polymerases .
  • Antiparasitic Activity : Some derivatives were tested for their effectiveness against Plasmodium species (malaria-causing parasites), showing promising results in vitro .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals its unique potential:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(7-(phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetateSimilar core; lacks thiopheneAntiviral
Ethyl 5-amino-[1,2,4]triazole derivativesContains triazole; different functional groupsAntiparasitic
7-Aryl-[1,2,4]triazolo[1,5-a]pyrimidinesAryl substitution instead of thiopheneAntiviral

This table illustrates how this compound stands out due to its specific thiophene integration and potential for diverse biological activity.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

ethyl 2-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

InChI

InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-11-15-13-14-6-5-9(17(13)16-11)10-4-3-7-20-10/h3-7H,2,8H2,1H3

InChI Key

NFWDWWDIPLFVIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN2C(=CC=NC2=N1)C3=CC=CS3

Origin of Product

United States

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